Cas no 5469-33-0 ((Iodomethyl)cyclohexane)

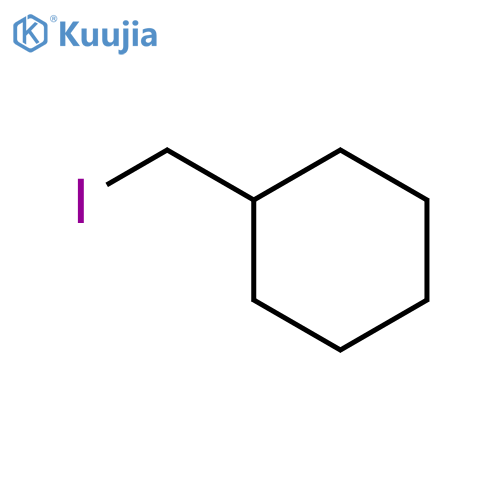

(Iodomethyl)cyclohexane structure

商品名:(Iodomethyl)cyclohexane

(Iodomethyl)cyclohexane 化学的及び物理的性質

名前と識別子

-

- (IODOMETHYL)CYCLOHEXANE

- Cyclohexane, (iodomethyl)-

- Iodomethylcyclohexane

- (cyclohexyl)methyl iodide

- cis-1,2-cyclohexanedimethyliodide

- iodomethyl-cyclohexane

- Jodmethyl-cyclohexan

- NSC25316

- cyclohexylmethyl iodide

- (Iodomethyl )cyclohexane

- C7H13I

- CXHHAWACKSPTFF-UHFFFAOYSA-N

- 4784AJ

- AK126313

- SY027725

- SCHEMBL172670

- AKOS014115901

- EN300-7328452

- A870379

- NSC-25316

- DS-5186

- MFCD06410739

- FT-0716616

- CS-0155327

- 5469-33-0

- AC1131

- A1-03215

- DTXSID70282275

- DB-081383

- (Iodomethyl)cyclohexane

-

- MDL: MFCD06410739

- インチ: 1S/C7H13I/c8-6-7-4-2-1-3-5-7/h7H,1-6H2

- InChIKey: CXHHAWACKSPTFF-UHFFFAOYSA-N

- ほほえんだ: IC([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 224.00600

- どういたいしつりょう: 224.00620g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 55.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 0

じっけんとくせい

- ふってん: 213.3°C at 760 mmHg

- PSA: 0.00000

- LogP: 3.00170

(Iodomethyl)cyclohexane セキュリティ情報

- 危害声明: H227-H315-H319-H335

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

(Iodomethyl)cyclohexane 税関データ

- 税関コード:2903890090

- 税関データ:

中国税関コード:

2903890090概要:

2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

(Iodomethyl)cyclohexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K92175-0.25g |

(IODOMETHYL)CYCLOHEXANE |

5469-33-0 | 97% | 0.25g |

$276 | 2023-09-03 | |

| abcr | AB443429-10g |

(Iodomethyl)cyclohexane, 95%; . |

5469-33-0 | 95% | 10g |

€590.50 | 2024-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU061-200mg |

(Iodomethyl)cyclohexane |

5469-33-0 | 95+% | 200mg |

345.0CNY | 2021-07-12 | |

| Chemenu | CM253586-1g |

(Iodomethyl)cyclohexane |

5469-33-0 | 95% | 1g |

$*** | 2023-05-30 | |

| TRC | I737695-500mg |

(Iodomethyl)cyclohexane |

5469-33-0 | 500mg |

$ 320.00 | 2022-06-04 | ||

| Enamine | EN300-7328452-2.5g |

(iodomethyl)cyclohexane |

5469-33-0 | 95% | 2.5g |

$243.0 | 2023-05-29 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027725-0.1g |

(Iodomethyl)cyclohexane |

5469-33-0 | >97% | 0.1g |

¥48.00 | 2024-07-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU061-50mg |

(Iodomethyl)cyclohexane |

5469-33-0 | 95+% | 50mg |

137.0CNY | 2021-07-12 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027725-5g |

(Iodomethyl)cyclohexane |

5469-33-0 | >97% | 5g |

¥1270.00 | 2024-07-09 | |

| abcr | AB443429-5 g |

(Iodomethyl)cyclohexane, 95%; . |

5469-33-0 | 95% | 5g |

€709.70 | 2023-04-22 |

(Iodomethyl)cyclohexane 関連文献

-

1. Iodo-azide adducts of exocyclic alkenes; structure and solvolysisRichard C. Cambie,Jeffrey L. Jurlina,Peter S. Rutledge,Paul D. Woodgate J. Chem. Soc. Perkin Trans. 1 1982 315

5469-33-0 ((Iodomethyl)cyclohexane) 関連製品

- 1653-16-3(Heptane,3-(iodomethyl)-)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5469-33-0)(Iodomethyl)cyclohexane

清らかである:99%

はかる:5g

価格 ($):347.0